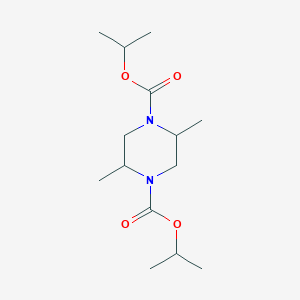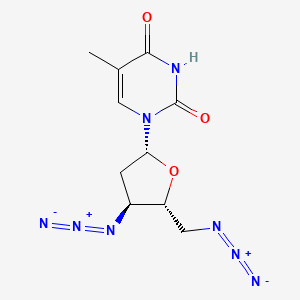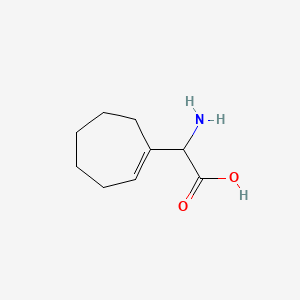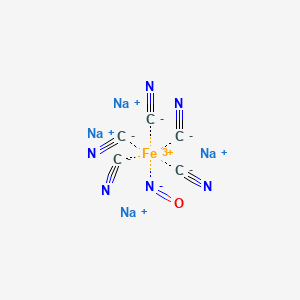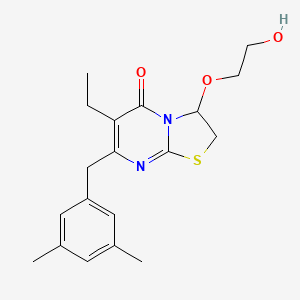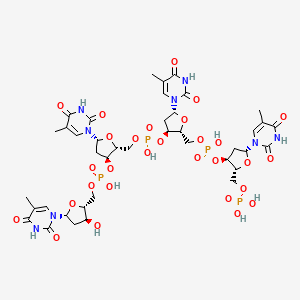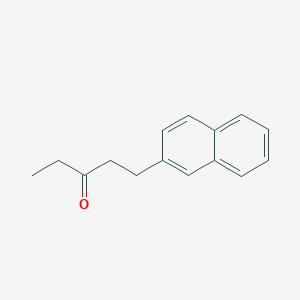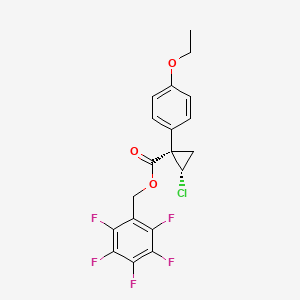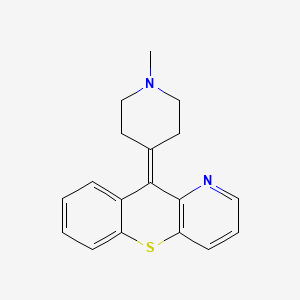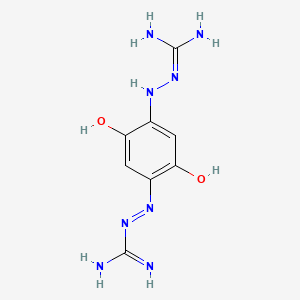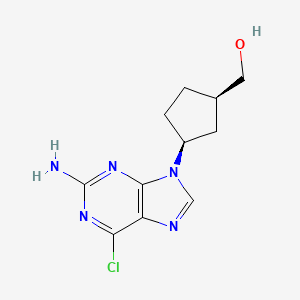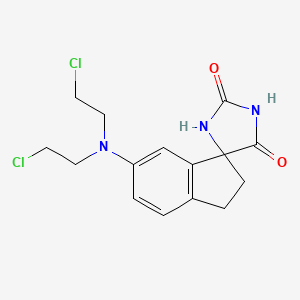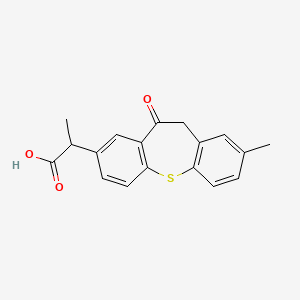
10,11-Dihydro-alpha,8-dimethyl-11-oxo-dibenzo(b,f)thiepin-2-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,11-Dihydro-alpha,8-dimethyl-11-oxo-dibenzo(b,f)thiepin-2-acetic acid is a complex organic compound with significant applications in various fields, including medicinal chemistry and materials science. This compound is known for its unique structural features and diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydro-alpha,8-dimethyl-11-oxo-dibenzo(b,f)thiepin-2-acetic acid involves multiple steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the dibenzo(b,f)thiepin core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the acetic acid moiety: This is achieved through a series of reactions, including alkylation and oxidation.
Final modifications:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
10,11-Dihydro-alpha,8-dimethyl-11-oxo-dibenzo(b,f)thiepin-2-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Selective reduction can be used to modify the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
10,11-Dihydro-alpha,8-dimethyl-11-oxo-dibenzo(b,f)thiepin-2-acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of pain and inflammation.
Industry: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 10,11-Dihydro-alpha,8-dimethyl-11-oxo-dibenzo(b,f)thiepin-2-acetic acid involves its interaction with specific molecular targets and pathways. For instance, it inhibits bradykinin-induced pain responses without blocking bradykinin receptors . This suggests that the compound modulates pain signaling pathways, potentially through the inhibition of specific enzymes or receptors involved in the inflammatory response.
Comparison with Similar Compounds
Similar Compounds
10,11-Dihydro-alpha-methyl-10-oxo-dibenzo(b,f)thiepin-2-acetic acid: This compound shares a similar core structure but differs in the substitution pattern.
10,11-Dihydro-5H-dibenzo(b,f)azepine: Another structurally related compound with different functional groups and applications.
Uniqueness
10,11-Dihydro-alpha,8-dimethyl-11-oxo-dibenzo(b,f)thiepin-2-acetic acid is unique due to its specific substitution pattern and the presence of both 10,11-dihydro and 11-oxo functionalities
Properties
CAS No. |
77693-03-9 |
|---|---|
Molecular Formula |
C18H16O3S |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-(8-methyl-5-oxo-6H-benzo[b][1]benzothiepin-3-yl)propanoic acid |
InChI |
InChI=1S/C18H16O3S/c1-10-3-5-16-13(7-10)9-15(19)14-8-12(11(2)18(20)21)4-6-17(14)22-16/h3-8,11H,9H2,1-2H3,(H,20,21) |
InChI Key |
HPAFMJRQXOLETH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC3=C(C=C(C=C3)C(C)C(=O)O)C(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


